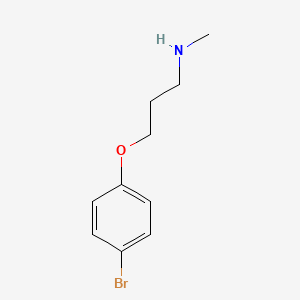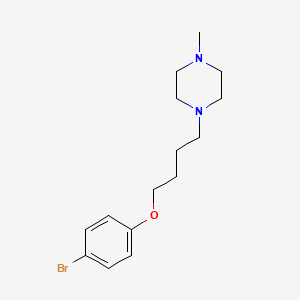
(2-Aminophenyl)(2-phenoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of amines like “(2-Aminophenyl)(2-phenoxyethyl)amine” typically involves reactions that build up the carbon framework by alkylation or arylation reactions on nitrogen . For example, a novel compound similar to “(2-Aminophenyl)(2-phenoxyethyl)amine” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of amines like “(2-Aminophenyl)(2-phenoxyethyl)amine” is often complex and interesting. For instance, 2-benzothiazoles and 2-(aminophenyl)benzothiazoles represent biologically interesting heterocycles with high pharmacological activity . The combination of these heterocycles with amino acids and peptides is of special interest .Chemical Reactions Analysis
Amines can engage in various chemical reactions. For instance, they can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They can act as weak organic bases . They also have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Scientific Research Applications
1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides
- Summary of Application : 2-benzothiazoles and 2-(aminophenyl)benzothiazoles are biologically interesting heterocycles with high pharmacological activity. The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
- Results or Outcomes : The study resulted in the development of a new method for the synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides .
2. Phenoxyalkyl cyclic and acyclic amine derivatives
- Summary of Application : Phenoxyethyl piperidine and morpholine derivatives have various pharmacological activities, from antitussive to anticancer properties. They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .
- Methods of Application : The process of developing novel medications for Alzheimer’s disease, malaria, cancer, and various other illnesses, which could entail modifying or incorporating these structures into a different biologically active framework .
- Results or Outcomes : The review discusses the recent pharmaceutical advances of phenoxyethyl cyclic amine derivatives in experimental, investigational, and FDA-approved drugs to draw an apparent viewpoint for future drug research and discovery .
3. Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives
- Summary of Application : This research focuses on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .
- Methods of Application : The researchers designed and synthesized a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .
- Results or Outcomes : The study provides an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
4. Scaffold-Based Drug Design Using Phenoxyalkyl Cyclic Amine Derivatives
- Summary of Application : This research discusses the recent pharmaceutical advances of phenoxyethyl cyclic amine derivatives in experimental, investigational, and FDA-approved drugs .
- Methods of Application : The process involves developing novel medications for various illnesses, which could entail modifying or incorporating these structures into a different biologically active framework .
- Results or Outcomes : The review provides a viewpoint for future drug research and discovery .
5. Synthesis of 2-(2-Aminophenyl)quinazoline-4-Amine
- Summary of Application : This research involves the synthesis of 2-(2-aminophenyl)quinazoline-4-amine .
- Methods of Application : The hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine, prepared from a quinazolino [3,4- a ]quinazoline, was reacted with aromatic aldehydes under conventional heating or microwave irradiation .
- Results or Outcomes : The reaction led to high yields of tetracyclic dihydroquinazolines .
6. Carbon Capture and Utilisation
- Summary of Application : This research focuses on the development of technologies to reduce the global atmospheric CO2 concentration. Amine and polyamine-based materials are being used for the capture of CO2 from dilute sources and conversion into higher-value products .
- Methods of Application : The process involves the use of amine and polyamine-based materials as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- Results or Outcomes : The research is ongoing, and the goal is to advance lab-scale research into a pilot or industrial-scale application .
Safety And Hazards
properties
IUPAC Name |
2-N-(2-phenoxyethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLCNHZSHDZFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367832 |
Source


|
| Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(2-phenoxyethyl)amine | |
CAS RN |
346662-82-6 |
Source


|
| Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

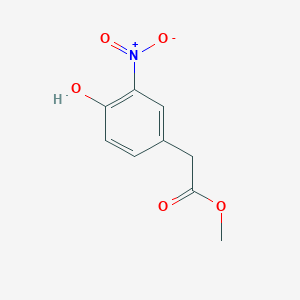
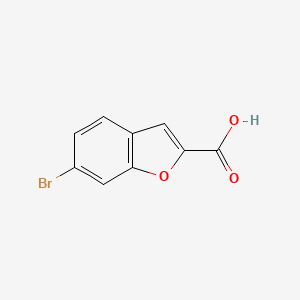
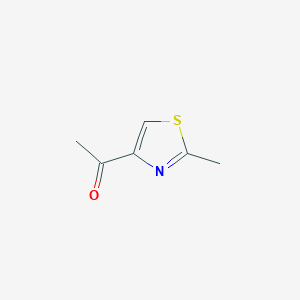
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)




